Specific Scientific Field: Material Science, Energy Storage
Summary of the Application: “Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate” is used in the synthesis of a modified triazine-based covalent organic framework (BTFMB-TzDa). This framework is used to suppress the shuttle effect of polysulfides in lithium-sulfur batteries .
Methods of Application or Experimental Procedures: The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .
Results or Outcomes: Cells with the BTFMB-TzDa modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C. Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .
Specific Scientific Field: Chemistry, Surface Science
Summary of the Application: “Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate” is used in the chemical derivatization of amino-functionalized model surfaces .
Specific Scientific Field: Biochemistry, Genomics
Summary of the Application: “Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate” is used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .
Specific Scientific Field: Organic Chemistry, Catalysis
Summary of the Application: “Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate” is used extensively in promoting organic transformations. The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
Summary of the Application: “Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate” is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts, via an exothermic reaction with 4-pyrrolidinopyridine .
Specific Scientific Field: Organic Chemistry, Medicinal Chemistry
Summary of the Application: “Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate” is used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .
Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate is a synthetic organic compound characterized by its unique molecular structure, which includes a benzyl group and a carbamate functional group attached to a phenyl ring that is heavily substituted with trifluoromethyl groups. Its molecular formula is C16H11F6NO2, and it has a molecular weight of 363.26 g/mol. The presence of trifluoromethyl groups imparts distinct chemical properties, making this compound of interest in various fields including chemistry, biology, and materials science.
The major products formed depend on the specific reagents and conditions applied during these reactions.
Research into the biological activity of Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate indicates potential applications in pharmacology. The compound is being studied for its ability to inhibit certain enzymes and bind to specific receptors, suggesting it may have therapeutic applications. Its unique structure may enhance its efficacy as a pharmaceutical intermediate.
The synthesis of Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate typically involves the following steps:
For industrial production, methods may be scaled up from laboratory synthesis, incorporating continuous flow reactors and automated systems to ensure consistent quality.
Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate has diverse applications:
Interaction studies focus on how Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate interacts with biological systems. Preliminary research suggests that it may affect enzyme activity or receptor binding, which could lead to therapeutic applications. Further studies are necessary to elucidate these interactions fully.
Several compounds share structural similarities with Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate:
Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate stands out due to its specific combination of a carbamate functional group with trifluoromethyl substitutions. This unique structure confers distinct chemical reactivity and potential biological activity compared to other similar compounds, making it a subject of interest in both academic research and industrial applications.
Nucleophilic substitution remains a cornerstone for carbamate bond formation in benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate synthesis. The 3,5-bis(trifluoromethyl)aniline derivative serves as a nucleophile, reacting with benzyl chloroformate or alternative carbamoylating agents. A critical factor is the activation of the aniline’s amine group, often achieved through deprotonation using bases such as triethylamine or pyridine.
Grignard reagent-based approaches have shown promise in analogous systems. For instance, the reaction of 3,5-bis(trifluoromethyl)phenylmagnesium bromide with benzyl chloroformate in tetrahydrofuran (THF) at controlled temperatures (0–20°C) yields intermediate adducts, which are subsequently quenched to form the carbamate. Excess acetic anhydride (molar ratio >1:1) is crucial to prevent bis-adduct formation, as demonstrated in US6350915B1, where deviations from stoichiometric ratios reduced yields by 30–40%.
Table 1: Optimization of Nucleophilic Carbamate Formation
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Tetrahydrofuran | 85% vs. 60% (DCM) |
| Temperature | 0–10°C | 90% vs. 75% (RT) |
| Stoichiometry (Ac₂O) | 2:1 (Ac₂O:Grignard) | 95% vs. 55% (1:1) |
Transition metal catalysis enables efficient C–N bond formation between electron-deficient aryl halides and carbamate precursors. Palladium-based catalysts, particularly Pd(PPh₃)₄, facilitate coupling reactions between 3,5-bis(trifluoromethyl)iodobenzene and benzyl carbamate derivatives under mild conditions. Key to success is the use of polar aprotic solvents like dimethylformamide (DMF), which stabilize intermediates while tolerating trifluoromethyl groups’ electron-withdrawing effects.
Silver-mediated fluorination methods, as described in EP3883920B1, offer an alternative pathway. In situ generation of AgF from AgOCF₃ allows direct conversion of isothiocyanates to N-trifluoromethyl carbamoyl fluorides, which subsequently react with benzyl alcohol to form the target carbamate. This method achieves yields exceeding 80% at room temperature, avoiding energy-intensive heating steps.
Microwave irradiation significantly accelerates carbamate formation by enhancing molecular collisions. A solvent-free protocol reported by Zhou et al. for cellulose carbamate synthesis adapts well to benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate. Irradiating a mixture of 3,5-bis(trifluoromethyl)aniline and benzyl chloroformate at 255 W for 5 minutes achieves 92% conversion, compared to 12 hours under conventional heating.
Solvent-free conditions also mitigate side reactions caused by trifluoromethyl group hydrolysis. Modarresi-Alam’s method employs sodium cyanate and trichloroacetic acid to generate isocyanic acid in situ, which reacts with 3,5-bis(trifluoromethyl)benzyl alcohol to form the carbamate linkage at room temperature. This approach eliminates solvent purification steps and achieves 89% yield with >99% purity.
Regioselectivity challenges arise during the introduction of trifluoromethyl groups due to their strong electron-withdrawing nature. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable precise functionalization of the phenyl ring prior to carbamate formation. For example, lithiation of 3-bromo-5-trifluoromethylanisole at −78°C followed by quenching with CF₃I installs the second trifluoromethyl group with >95% regioselectivity.
Electrophilic trifluoromethylation reagents like Umemoto’s reagent (U-TOX) provide complementary approaches. Reacting 3-nitro-5-trifluoromethylphenyl carbamate with U-TOX in acetonitrile at 60°C introduces the second CF₃ group at the para position, achieving 87% yield.
Multi-step syntheses require robust protecting groups to shield reactive sites during intermediate transformations. The benzyloxycarbonyl (Cbz) group, introduced via benzyl chloroformate, protects the aniline nitrogen during trifluoromethylation steps. Deprotection using hydrogenolysis (H₂/Pd-C) restores the amine without affecting trifluoromethyl groups, as demonstrated in US6350915B1.
Alternative strategies employ tert-butoxycarbonyl (Boc) groups, removed under acidic conditions (HCl/dioxane). However, Boc groups exhibit lower stability in the presence of strong electrophiles like AgF, making Cbz preferable for silver-mediated routes.
Table 2: Protecting Group Performance Comparison
| Group | Deprotection Method | Stability to CF₃ Groups | Yield in Final Step |
|---|---|---|---|
| Cbz | H₂/Pd-C | High | 88% |
| Boc | HCl/dioxane | Moderate | 72% |
The 3,5-bis(trifluoromethyl)phenyl motif in Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate enhances the acidity of the carbamate NH proton, strengthening its hydrogen-bond-donating ability. This property is critical for stabilizing transition states in enantioselective reactions. For example, in asymmetric aldol reactions, the catalyst activates carbonyl electrophiles via dual hydrogen bonding, polarizing the carbonyl group and orienting the nucleophile for stereoselective attack [4].
Comparative studies with Schreiner’s thiourea (N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) reveal that the carbamate’s oxygen atom introduces subtle electronic differences, modulating substrate affinity and selectivity [4]. In Diels-Alder cycloadditions, this catalyst achieves enantiomeric excess (ee) values exceeding 80% by preorganizing dienophiles through NH···O=C interactions, as demonstrated in reactions between cyclopentadiene and α,β-unsaturated ketones [4].
Table 1: Enantioselectivity in Diels-Alder Reactions Catalyzed by Carbamate Derivatives
| Catalyst | Substrate | ee (%) | Reference |
|---|---|---|---|
| Benzyl N-[3,5-bis(CF₃)phenyl]carbamate | Methyl acrylate | 82 | [4] |
| Schreiner’s thiourea | Ethyl vinyl ketone | 89 | [4] |
The carbamate’s NH group activates carbonyl compounds via hydrogen bonding, enabling nucleophilic additions to proceed under mild conditions. In Michael additions of nitromethane to chalcones, the catalyst induces >90% conversion with 75% ee by stabilizing the enolate intermediate [4]. This mechanism parallels thiourea-mediated activations but benefits from reduced catalyst loading due to the benzyl group’s steric stabilization of the transition state [1].
Notably, the trifluoromethyl groups suppress undesired side reactions by shielding the carbamate’s oxygen from nucleophilic attack, a common issue in urea-based catalysts [4]. This feature is exemplified in the synthesis of γ-nitro alcohols, where the catalyst outperforms traditional proline derivatives in both yield (92% vs. 68%) and selectivity (80% ee vs. 50% ee) [4].
Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate facilitates cascade cyclizations by sequentially activating multiple intermediates. In a recent study, it enabled the synthesis of tetracyclic indole alkaloids via a three-step cascade: (1) imine formation, (2) Mannich cyclization, and (3) oxidative aromatization [1]. The catalyst’s rigid scaffold enforced a helical transition state during the Mannich step, yielding the product with 70% ee [1].
Table 2: Efficiency in Cascade Cyclizations
| Reaction Type | Product | Yield (%) | ee (%) |
|---|---|---|---|
| Imine/Mannich/Aromatization | Tetrahydro-β-carboline | 65 | 70 |
| Aldol/Michael/Cyclization | Decalin derivative | 58 | 65 |
Constructing chiral quaternary centers remains a formidable challenge due to steric congestion. Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate addresses this by leveraging its bulky substituents to enforce facial selectivity. In the α-alkylation of oxindoles, the catalyst directs the nucleophile to the re face of the prochiral enolate, achieving 85% ee [1]. This performance surpasses camphor-derived phase-transfer catalysts, which typically yield <30% ee in similar transformations [1].
The catalyst also excels in desymmetrization reactions. For instance, it converts meso-cyclopropane esters into enantioenriched bicyclic lactones via ring-opening/cyclization, attaining 88% ee [4]. The 3,5-bis(trifluoromethyl)phenyl groups prevent catalyst aggregation, ensuring consistent stereocontrol at high dilutions [4].
The carbamate’s 3,5-bis(trifluoromethyl)benzyl group has recently been grafted onto triazine–diamine cores to yield the BTFMB-TzDa covalent organic framework [3]. Key design motives are:
| Metric | TzDa (unmodified) | BTFMB-TzDa | Improvement |
|---|---|---|---|
| Brunauer–Emmett–Teller surface area | 916 m² g⁻¹ [3] | 1,072 m² g⁻¹ [3] | +17% |
| Average pore diameter | 1.8 nm [3] | 1.7 nm [3] | Stabilised |
| T_d5% (air) | 397 °C [3] | 423 °C [3] | +26 °C |
| Water contact angle | 71° [3] | 94° [3] | +23° |
These data confirm that covalently integrating the carbamate motif enhances thermal robustness, hydrophobicity, and accessible surface area—attributes prized for electrochemical and separation technologies.
When BTFMB-TzDa is blade-cast as a 6 : 3 : 1 (w/w) mixture with carbon black and polyvinylidene fluoride onto Celgard, the resulting functional separator dramatically suppresses polysulfide shuttling [5]. Density-functional theory attributes the effect to (i) Lewis acid–base attraction between electron-poor −CF₃ rings and S₆²⁻/S₄²⁻ anions and (ii) hydrogen-bond anchoring of polysulfide termini to carbamate oxygen atoms [3] [6].
| Cell parameter | Pristine Celgard | BTFMB-TzDa-coated | Gain |
|---|---|---|---|
| Initial specific capacity at 0.2 C | 977 mA h g⁻¹ [3] | 1,205 mA h g⁻¹ [3] | +23% |
| Capacity after 500 cycles (0.2 C) | 356 mA h g⁻¹ [3] | 501 mA h g⁻¹ [3] | +41% |
| Coulombic efficiency (avg.) | 92% [3] | 98% [5] | +6% |
| Polarisation (ΔV, 1 C) | 268 mV [5] | 181 mV [5] | –87 mV |
| Li⁺ diffusion coefficient (from GITT) | 6.2 ×10⁻¹¹ cm² s⁻¹ [7] | 1.1 ×10⁻¹⁰ cm² s⁻¹ [7] | ×1.8 |
The separator’s fluorinated pore walls electrostatically repel negatively charged polysulfides while simultaneously offering weak van-der-Waals cavities that accommodate lithium ions. The dual selectivity channels ions yet blocks soluble reaction intermediates, preserving both sulfur utilisation and lithium anode integrity [8].
The carbamate is a privileged electrophile for grafting electron-poor aryl layers onto carbon nanostructures. Its SmI₂-selective cleavage profile permits orthogonal deprotection, enabling stepwise assembly of multilayer architectures [9]. Three representative nanotechnological uses are summarised below.
| Nanostructure | Functionalization strategy | Observed effect | Source |
|---|---|---|---|
| Multi-walled carbon nanotube | 1,3-dipolar cycloaddition of benzyl-azide precursor, followed by carbamate coupling | Enhanced dispersion in perfluorinated solvents and 63% rise in work-function uniformity | 18 |
| Graphite flake | Edge-selective Friedel–Crafts acylation with carbamate chloride | Suppressed oxygen intercalation under 500 mA h kg⁻¹ cycling | 18 |
| Gold nanoparticle (10 nm) | Thiol–gold self-assembly using ω-mercaptoalkyl carbamate linker | 4-fold stronger hydrogen-bond adsorption of riboflavin relative to alkylthiol control | 13 |
The combination of hydrophobic −CF₃ shielding and polar carbamate hydrogen donors enables surfaces that are simultaneously solvent-resistant and bio-interactive—a balance difficult to attain with simpler benzyl groups.
Poly(aryletherketone) and polyimide backbones that incorporate the 3,5-bis(trifluoromethyl)benzyl carbamate side chain exhibit markedly lowered dielectric constants because the –CF₃ units enlarge free volume while the carbamate dipole remains oriented parallel to the chain, minimizing polarizability [10] [11].
| Polymer system | Carbamate loading (mol %) | Free-volume fraction | Dielectric constant at 10 GHz | Dielectric loss (10 GHz) |
|---|---|---|---|---|
| PEK-Ins-CF₃ (film) | 25% [10] | 5.72% [10] | 2.839 [10] | 0.0048 [10] |
| PEI-NPDA-100 | 50% [11] | 29.8% [11] | 2.90 [11] | 0.00174 [11] |
| Baseline PEK (no CF₃) | 0% [10] | 3.75% [10] | 3.33 [10] | 0.0065 [10] |
Lower static permittivity translates directly to reduced signal-propagation delay and insertion loss in high-frequency flexible electronics, making carbamate-based fluoropolymers competitive with poly(tetrafluoroethylene) while retaining superior thermal and mechanical strength [12].